DAF-2T

説明

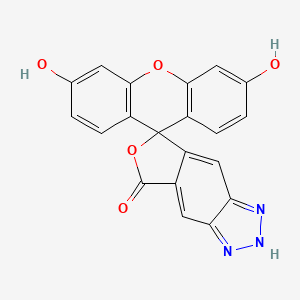

Structure

3D Structure

特性

IUPAC Name |

3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDGLGMJJDMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the DAF-2 System for Nitric Oxide Detection

Introduction: The Challenge of Visualizing Nitric Oxide

Nitric oxide (NO) is a transient, gaseous free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1][2] Its fleeting nature and low physiological concentrations present a significant challenge for researchers seeking to understand its spatiotemporal dynamics within biological systems.[2] To meet this challenge, a variety of detection methods have been developed, among which small-molecule fluorescent probes have become indispensable tools for real-time imaging of NO in living cells and tissues.[3][4]

Among the most widely adopted of these probes is the diaminofluorescein (DAF) family. This guide provides an in-depth technical overview of the DAF-2 system, focusing on its mechanism, practical application, and data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this powerful tool for quantitative and qualitative analysis of nitric oxide. We will clarify the roles of the cell-permeable probe, 4,5-Diaminofluorescein Diacetate (DAF-2 DA) , its intracellularly trapped form, 4,5-Diaminofluorescein (DAF-2) , and the ultimate highly fluorescent product, DAF-2 Triazole (DAF-2T) .

Core Mechanism: From a Non-Fluorescent Probe to a Bright Signal

The elegance of the DAF-2 system lies in a multi-step chemical transformation that converts a virtually non-fluorescent molecule into a brightly fluorescent reporter exclusively in the presence of nitric oxide.[1][5] Understanding this causality is critical for proper experimental design and data interpretation.

Step 1: Cellular Loading and Activation

The process begins with DAF-2 DA , a diacetylated, electrically neutral derivative of DAF-2.[6] The acetate groups render the molecule lipophilic, allowing it to freely diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups, yielding DAF-2 .[7][8][9] This hydrolysis reaction is crucial for two reasons:

-

It "activates" the probe, making it ready to react with NO.

-

It traps the probe within the cell, as the now-charged DAF-2 molecule is membrane-impermeable.[8][10]

Step 2: Reaction with Nitric Oxide

The core detection chemistry involves the reaction of DAF-2 with an N-nitrosating agent, which is formed from the autooxidation of NO in the presence of molecular oxygen (O₂).[1][8] This reaction, an N-nitrosation of the aromatic vicinal diamines on the DAF-2 molecule, yields the final product: a stable and highly fluorescent triazole derivative known as DAF-2T .[1][5][9]

The fluorescence quantum yield of DAF-2T is over 100 times greater than that of DAF-2, resulting in a dramatic "turn-on" fluorescent signal that can be easily detected.[1]

Quantitative & Spectroscopic Properties

For accurate experimental setup and data analysis, understanding the probe's spectroscopic properties is essential. The DAF-2 system is compatible with standard fluorescein (FITC) filter sets available on most fluorescence microscopes, plate readers, and flow cytometers.

| Parameter | DAF-2 | DAF-2T (Product) | Source |

| Excitation Max (λex) | ~495 nm | ~495 nm | [11] |

| Emission Max (λem) | ~515 nm | ~515 nm | [11] |

| Extinction Coefficient (ε) | N/A | 73,000 M⁻¹cm⁻¹ | [11] |

| Quantum Yield (Φ) | Very Low | 0.92 | [11] |

| Detection Limit (in vitro) | N/A | ~5 nM | [1] |

Scientist's Note: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[12] The dramatic increase in the quantum yield upon reaction with NO is the primary driver of the DAF-2 system's high sensitivity.

Detailed Experimental Protocols

Trustworthy data is built on a foundation of robust and validated protocols. The following sections provide step-by-step methodologies for the most common applications of DAF-2 DA.

Reagent Preparation and Handling

-

Stock Solution: DAF-2 DA is typically supplied as a solid or a concentrated solution in DMSO (e.g., 5 mM). Prepare a stock solution (1-10 mM) in anhydrous DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[13] Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, allow an aliquot to warm to room temperature before opening.[13] Dilute the DMSO stock solution into a physiological buffer (e.g., HBSS, Tyrode's solution, or serum-free medium) to the final desired working concentration. A typical starting range is 1-10 µM.[7][14]

Expert Tip: Some protocols recommend the use of Pluronic F-127 (at a final concentration of ~0.02%) to aid in the dispersion of the dye in aqueous media and improve cellular loading.[15]

Protocol: Live-Cell Imaging of Intracellular NO

This protocol is designed for detecting NO production in adherent cells using fluorescence microscopy.

Self-Validating System: Essential Controls

To ensure the observed fluorescence is truly representative of NO production, the following controls are mandatory:

-

Positive Control: Treat a set of loaded cells with a known NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Sodium Nitroprusside (SNP), to confirm that the DAF-2 system is responsive in your cell type.[15]

-

Negative Control (Inhibition): Pre-treat cells with an NO synthase (NOS) inhibitor, such as L-NAME, for 30-60 minutes before adding your stimulus.[16][17] This should significantly attenuate or abolish the fluorescence increase.

-

Negative Control (Scavenging): In a separate well, co-incubate the cells with an NO scavenger, like carboxy-PTIO, along with your stimulus.[16] This directly removes NO from the solution, preventing its reaction with DAF-2.

-

Autofluorescence Control: Image a set of unstained cells under the same conditions to determine the background autofluorescence of your cells.

Data Interpretation: Pitfalls and Considerations

While powerful, the DAF-2 system is not without its limitations. An expert scientist must be aware of these potential pitfalls to avoid misinterpretation of results.

-

Not a Direct Stoichiometric Measurement: The fluorescence signal is not a direct measure of the molar concentration of NO. It is an irreversible reaction that reflects the cumulative amount of NO that has been produced and has reacted with the probe over time.[18] Therefore, results are often best expressed as a rate of fluorescence increase or fold-change over baseline.

-

pH Sensitivity: The fluorescence of DAF-2T is pH-dependent and decreases under acidic conditions.[10][11] If your experimental treatment is expected to alter intracellular pH, this could confound your results. It is crucial to perform control experiments to rule out pH-mediated artifacts.

-

Specificity and Interference: While highly selective for NO over other reactive oxygen/nitrogen species like superoxide or peroxynitrite, DAF-2 has been reported to react with dehydroascorbic acid (DHA), which can be present in biological samples.[16][19] Additionally, some compounds, such as certain polyphenols, can directly inhibit the formation of DAF-2T or have intrinsic fluorescence, leading to artifacts.[19][20]

-

Photostability and Autoxidation: DAF-2 is sensitive to light and can undergo autoxidation, leading to a background fluorescence signal.[19] It is critical to protect reagents from light and use the lowest possible laser power during imaging to minimize photobleaching and phototoxicity.[13][21]

Conclusion and Authoritative Perspective

The DAF-2 system, centered on the intracellular conversion of DAF-2 DA to the NO-reactive DAF-2 and the subsequent formation of the fluorescent product DAF-2T, remains a cornerstone technique in nitric oxide research. Its high sensitivity, compatibility with standard instrumentation, and the ability to provide real-time spatial information in living cells are significant advantages.[1]

However, its successful application demands more than just following a protocol; it requires a deep understanding of the underlying chemical principles and a rigorously controlled experimental design. By incorporating the positive and negative controls described herein, researchers can build a self-validating system that ensures the trustworthiness of their data. While newer generations of NO probes offer improvements in areas like pH stability and reaction kinetics, the extensive validation and vast body of literature supporting the DAF-2 system ensure its continued relevance and utility in elucidating the complex roles of nitric oxide in health and disease.

References

-

Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446–2453. [Link]

-

Peng, J., et al. (2020). Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. Nitric Oxide, 98, 1-19. [Link]

-

Giel-Pietraszuk, M., et al. (2022). Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, 23(3), 1699. [Link]

-

He, P., & Curry, F. E. (2004). Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American Journal of Physiology-Heart and Circulatory Physiology, 287(2), H966-H974. [Link]

-

Peng, J., et al. (2020). Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. PubMed. [Link]

-

Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Free Radical Biology and Medicine, 52(11-12), 2266-2275. [Link]

-

Li, H., & Lippard, S. J. (2012). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. Current opinion in chemical biology, 16(1-2), 43–50. [Link]

-

Silveira, N. M., et al. (2019). Extracellular and Intracellular NO Detection in Plants by Diaminofluoresceins. Methods in Molecular Biology, 1983, 95-101. [Link]

-

Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. PubMed. [Link]

-

Cell Technology, Inc. Nitric Oxide Synthase (NOS) Detection Reagent. Interchim. [Link]

-

Lippert, A. R., et al. (2011). A fluorescent probe with an ultra-rapid response to nitric oxide. Chemical Communications, 47(32), 9339-9341. [Link]

-

Kasthuri, N., et al. (2007). Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines. Photochemistry and Photobiology, 83(5), 1184-1191. [Link]

-

protocols.io. (2021). Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles. protocols.io. [Link]

-

ResearchGate. (2014). Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2?. ResearchGate. [Link]

-

Goryo Chemical, Inc. DAF-2 (diaminofluorescein-2) Product Information. Goryo Chemical, Inc.. [Link]

-

Zatloukalová, M., et al. (2021). (A) Transformation of non-fluorescent DAF-2 into fluorescent triazole... ResearchGate. [Link]

-

Roychowdhury, S., et al. (2002). Oxidative stress in glial cultures: Detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Glia, 39(1), 1-11. [Link]

-

Goryo Chemical, Inc. DAF-2 DA (diaminofluorescein-2 diacetate) Product Information. Goryo Chemical, Inc.. [Link]

-

Goryo Chemical, Inc. DAF-2 DA Product Information. Goryo Chemical, Inc.. [Link]

-

Planchet, E., et al. (2005). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 56(412), 613-623. [Link]

-

Leikert, J. F., et al. (2001). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. FEBS Letters, 506(2), 131-134. [Link]

-

Leikert, J. F., et al. (2001). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. FEBS letters, 506(2), 131-134. [Link]

-

Takeno, S., et al. (2001). Increased nitric oxide production in nasal epithelial cells from allergic patients--RT-PCR analysis and direct imaging by a fluorescence indicator: DAF-2 DA. Clinical & Experimental Allergy, 31(7), 1057-1064. [Link]

-

ResearchGate. (2014). How do I prepare a slide with DAF-2DA dye for nitric oxide visualization?. ResearchGate. [Link]

-

Planchet, E., et al. (2005). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: A comparison using abiotic and biotic NO sources. ResearchGate. [Link]

-

Chen, Z., et al. (2016). En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries. Journal of Visualized Experiments, (108), 53737. [Link]

-

Streambio. Why so Bright?. Streambio. [Link]

Sources

- 1. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DAF-2 DA | AAT Bioquest [aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Extracellular and Intracellular NO Detection in Plants by Diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 11. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 12. Why so Bright? - Streambio : Streambio [streambio.co.uk]

- 13. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased nitric oxide production in nasal epithelial cells from allergic patients--RT-PCR analysis and direct imaging by a fluorescence indicator: DAF-2 DA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DAF-2T Fluorescence for Nitric Oxide Detection

For researchers, scientists, and drug development professionals venturing into the nuanced world of nitric oxide (NO) signaling, the fluorescent probe 4,5-diaminofluorescein (DAF-2) and its resulting fluorescent product, DAF-2T, stand as cornerstone tools. This guide provides a comprehensive technical overview of DAF-2T, from its fundamental spectral properties to detailed experimental protocols and critical troubleshooting, empowering you to generate robust and reliable data in your NO research.

The Foundation: Understanding DAF-2 and the Emergence of DAF-2T Fluorescence

The detection of nitric oxide using DAF-2 is an indirect process that hinges on the intracellular conversion of a precursor molecule and its subsequent reaction with an oxidation product of NO. The journey begins with the cell-permeable form, 4,5-diaminofluorescein diacetate (DAF-2 DA).

Once DAF-2 DA traverses the cell membrane, it undergoes hydrolysis by intracellular esterases, which cleave the diacetate groups. This transformation yields the cell-impermeable and largely non-fluorescent DAF-2 molecule, effectively trapping it within the cell.[1][2] The trapped DAF-2 is now primed to react with dinitrogen trioxide (N₂O₃), a nitrosating agent formed from the autooxidation of nitric oxide in the presence of oxygen.[2][3] This reaction culminates in the formation of a highly fluorescent triazole derivative known as DAF-2T.[1][4] The intensity of the resulting green fluorescence is directly proportional to the concentration of NO that has been converted to N₂O₃.

Spectral Characteristics of DAF-2T: A Quantitative Overview

The fluorescence of DAF-2T is the cornerstone of its utility as a nitric oxide indicator. Understanding its spectral properties is paramount for accurate experimental design and data interpretation.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | |

| Quantum Yield (Φ) | 0.92 | [5] |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [5] |

The significant Stokes shift (the difference between the excitation and emission maxima) of approximately 20 nm allows for effective separation of the excitation and emission signals, minimizing background noise and enhancing detection sensitivity. The high quantum yield and molar extinction coefficient of DAF-2T underscore its brightness and sensitivity as a fluorescent reporter.

The Chemistry of Detection: From Nitric Oxide to a Fluorescent Signal

The conversion of the weakly fluorescent DAF-2 to the intensely fluorescent DAF-2T is a specific chemical reaction that underpins the assay's utility. While nitric oxide itself is a radical, the reaction with DAF-2 is mediated by its oxidized form, N₂O₃.

Figure 1: Workflow of intracellular DAF-2T formation for NO detection.

The reaction involves the nitrosation of the vicinal diamino groups on the DAF-2 molecule by N₂O₃, leading to the formation of the stable and highly fluorescent triazole ring of DAF-2T.

Experimental Protocol for Live-Cell Imaging of Nitric Oxide

This protocol provides a robust framework for the detection of intracellular nitric oxide using DAF-2 DA in cultured cells. Optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions.

Figure 2: Step-by-step experimental workflow for NO detection using DAF-2 DA.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.

-

Reagent Preparation:

-

Prepare a stock solution of DAF-2 DA (typically 5 mM in anhydrous DMSO). Store in small aliquots at -20°C, protected from light.

-

Prepare a working solution of DAF-2 DA by diluting the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution or a phenol red-free medium) to a final concentration of 5-10 µM.[6] It is crucial to prepare this solution fresh for each experiment.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with the imaging buffer.

-

Add the DAF-2 DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically.

-

-

Washing:

-

After incubation, gently aspirate the DAF-2 DA solution.

-

Wash the cells two to three times with the imaging buffer to remove any extracellular probe. This step is critical to minimize background fluorescence.

-

-

De-esterification and Equilibration:

-

Add fresh imaging buffer to the cells and incubate for an additional 20-30 minutes at 37°C. This allows for the complete de-esterification of DAF-2 DA to DAF-2 by intracellular esterases.

-

-

Experimental Treatment:

-

Introduce your experimental compounds (e.g., NO donors as positive controls, NO synthase inhibitors as negative controls, or your test compounds) to the cells.

-

-

Fluorescence Imaging:

-

Image the cells using a fluorescence microscope, plate reader, or flow cytometer equipped with filters appropriate for DAF-2T (Excitation: ~495 nm, Emission: ~515 nm).

-

Acquire images at baseline (before treatment) and at various time points after treatment.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells or regions of interest.

-

Normalize the fluorescence intensity of treated cells to that of control cells.

-

Navigating Challenges: Troubleshooting and Scientific Integrity

While powerful, the DAF-2 assay is not without its potential pitfalls. A thorough understanding of its limitations is essential for generating credible results.

| Potential Issue | Cause | Recommended Solution |

| High Background Fluorescence | - Autofluorescence from cells or media.- Incomplete removal of extracellular DAF-2 DA.- Spontaneous oxidation of DAF-2. | - Image unstained cells to determine the level of autofluorescence.- Use phenol red-free imaging media.[2]- Ensure thorough washing after the loading step.- Prepare DAF-2 DA working solutions fresh and protect them from light. |

| Weak or No Signal | - Low levels of NO production.- Inefficient loading of DAF-2 DA.- Photobleaching. | - Include a positive control (e.g., an NO donor like SNAP or SIN-1) to confirm the assay is working.[7]- Optimize DAF-2 DA concentration and loading time.- Minimize exposure to excitation light. |

| Signal in Negative Controls | - Presence of other reactive nitrogen species (RNS) or reactive oxygen species (ROS) that may react with DAF-2.[8] | - Use specific NO synthase inhibitors (e.g., L-NAME) to confirm the signal is NO-dependent. |

| Interference from Test Compounds | - Some compounds, like certain polyphenols, can fluoresce or quench the fluorescence of DAF-2T.[9] | - Test the intrinsic fluorescence of your compound at the excitation and emission wavelengths of DAF-2T.- Perform in vitro assays to check for direct quenching effects of your compound on DAF-2T fluorescence. |

| Dye Leakage | - In some cell types, the de-esterified DAF-2 can be actively transported out of the cell. | - Consider using DAF-FM, a related probe with better intracellular retention.[5] |

| Reaction with Other Biological Molecules | - DAF-2 has been reported to react with dehydroascorbic acid and ascorbic acid, which can be present in high concentrations in some cells.[9] | - Be aware of this potential interference and consider the metabolic state of your cells. |

Self-Validating Systems:

To ensure the trustworthiness of your data, every experiment should be designed as a self-validating system. This includes:

-

Positive Controls: Use a known NO donor (e.g., sodium nitroprusside, SNP) to confirm that the DAF-2 DA can be successfully loaded, converted, and react to produce a fluorescent signal.

-

Negative Controls: Employ a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to demonstrate that the observed fluorescence is dependent on NOS activity and not an artifact.

-

Vehicle Controls: Always include a vehicle control to account for any effects of the solvent used to dissolve your test compounds.

By adhering to these principles and protocols, researchers can confidently harness the power of DAF-2T fluorescence to unravel the intricate roles of nitric oxide in health and disease.

References

-

Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Free Radical Biology and Medicine, 52(11-12), 2266–2275. [Link]

-

Roychowdhury, S., et al. (2002). Oxidative stress in glial cultures: Detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. ResearchGate. [Link]

-

Cell Technology, Inc. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Interchim. [Link]

-

Roger, L. M., & Lewinski, N. (2021). Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles. protocols.io. [Link]

-

Various Authors. (2014). Does anyone have a good protocol for measuring NO production in endothelial cells using DAF-2? ResearchGate. [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence. Goryo Chemical. [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. Goryo Chemical. [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. Goryo Chemical. [Link]

-

Olasehinde, E. F., et al. (2012). Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution. Nature and Science, 10(11). [Link]

-

Various Authors. (2020). How to optimize my DAF-2DA staining of endothelial cells? ResearchGate. [Link]

-

Various Authors. (2020). Does someone has a protocol to detect NO using DAF-2/FM in pressurized arteries? ResearchGate. [Link]

-

Zhou, L., et al. (2011). Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H2078–H2085. [Link]

-

Interchim. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Interchim. [Link]

Sources

- 1. repository.elizadeuniversity.edu.ng [repository.elizadeuniversity.edu.ng]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAF-2T: Structure, Properties, and Application as a Nitric Oxide Probe

This technical guide provides a comprehensive overview of 4,5-Diaminofluorescein Triazole (DAF-2T), a fluorescent molecule pivotal for the detection of nitric oxide (NO). Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and the practical application of DAF-2T in experimental biology. Our focus is to blend technical accuracy with actionable insights, ensuring a thorough understanding of the underlying principles and methodologies.

Introduction: The Significance of Nitric Oxide Detection

Nitric oxide (NO) is a transient, gaseous signaling molecule that plays a crucial role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its ephemeral nature and low in vivo concentrations present a significant challenge for its direct measurement.[1] The development of sensitive and specific fluorescent probes has been instrumental in advancing our understanding of NO signaling. Among these, the diaminofluorescein family of dyes, particularly DAF-2 and its fluorescent product DAF-2T, have become indispensable tools for the real-time visualization and quantification of NO in biological systems.[2]

This guide will focus on DAF-2T, the fluorescent triazole derivative formed from the reaction of 4,5-diaminofluorescein (DAF-2) with nitric oxide. We will explore its chemical identity, the mechanism of its formation, its key photophysical properties, and a detailed protocol for its application in cellular systems.

Chemical Structure and Identity of DAF-2T

DAF-2T is the highly fluorescent end-product of the reaction between the non-fluorescent probe DAF-2 and nitric oxide in the presence of oxygen.[3] Understanding its chemical structure is fundamental to appreciating its fluorescent properties and the specificity of the detection method.

Table 1: Chemical Identity of DAF-2T

| Property | Value | Source(s) |

| IUPAC Name | 4,5-Diaminofluorescein triazole | [4] |

| Synonyms | DAF-2T, Triazolofluorescein | |

| CAS Number | 208850-35-5 | [4] |

| Molecular Formula | C₂₀H₁₁N₃O₅ | [4] |

| Molecular Weight | 373.32 g/mol | [4] |

The formation of the triazole ring is the key structural change that transforms the non-fluorescent DAF-2 into the highly emissive DAF-2T. This reaction is a cornerstone of NO detection using this probe.[2]

Caption: Conversion of non-fluorescent DAF-2 to fluorescent DAF-2T.

Mechanism of Nitric Oxide Detection

The fluorescence of DAF-2T is a direct consequence of its formation from DAF-2 in the presence of NO. This reaction is not with NO directly, but rather with an intermediate formed from the autooxidation of NO in the presence of oxygen, such as dinitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂•).[5][6] This multi-step process is crucial for the specificity of the probe.

The aromatic vicinal diamines of DAF-2 undergo N-nitrosation, leading to the formation of the stable and highly fluorescent triazole ring of DAF-2T.[2] This transformation results in a significant increase in the fluorescence quantum yield, reportedly over 100-fold.[1][2]

Caption: Simplified signaling pathway of NO detection by DAF-2.

It is important to note that while DAF-2 is highly selective for NO over other reactive oxygen species like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻), the reaction is dependent on the presence of oxygen.[1]

Physicochemical and Photophysical Properties

The utility of DAF-2T as a fluorescent probe is defined by its photophysical properties. These characteristics dictate the optimal experimental setup for its detection.

Table 2: Photophysical Properties of DAF-2T

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | [3][4] |

| Emission Maximum (λem) | ~515 nm | [3][4] |

| Appearance | Yellow to orange powder | [7] |

| Solubility | Soluble in DMSO | [4] |

The excitation and emission spectra of DAF-2T are in the visible range, which is advantageous for biological imaging as it minimizes cellular photodamage and autofluorescence compared to UV-excitable probes.[1] The Stokes shift (the difference between the excitation and emission maxima) is approximately 20 nm.

Experimental Application: A Guide to Intracellular NO Detection

DAF-2T itself is not cell-permeable.[4] Therefore, for the detection of intracellular NO, its diacetylated, cell-permeable precursor, 4,5-Diaminofluorescein Diacetate (DAF-2 DA), is used.[8][9]

Principle of Intracellular Detection

DAF-2 DA readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the acetate groups, releasing the cell-impermeable DAF-2.[2][8] This "trapped" DAF-2 is then available to react with intracellularly generated NO to form the fluorescent DAF-2T, which can be quantified using fluorescence microscopy or fluorometry.[8][10]

Caption: Experimental workflow for intracellular NO detection using DAF-2 DA.

Step-by-Step Experimental Protocol

This protocol provides a general guideline for loading cells with DAF-2 DA and measuring NO-dependent fluorescence. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

DAF-2 DA (CAS: 205391-02-2)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

Cell culture medium

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~485-495 nm, Emission: ~515-538 nm)[11]

Procedure:

-

Preparation of DAF-2 DA Stock Solution:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates).

-

-

Loading of Cells with DAF-2 DA:

-

Dilute the DAF-2 DA stock solution in pre-warmed cell culture medium or a suitable buffer to a final working concentration, typically in the range of 5-10 µM.[3] The optimal concentration may vary depending on the cell type.

-

Remove the existing cell culture medium and replace it with the DAF-2 DA-containing medium.

-

Incubate the cells for 20-60 minutes at 37°C, protected from light. The incubation time may require optimization.

-

-

Washing:

-

After incubation, gently wash the cells two to three times with pre-warmed PBS or medium to remove any extracellular DAF-2 DA.

-

-

Experimental Treatment:

-

Replace the wash buffer with fresh, pre-warmed medium.

-

Apply the experimental treatment to induce NO production.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths (~495 nm and ~515 nm, respectively).[3][4]

-

Acquire images or readings at desired time points to monitor the change in fluorescence, which corresponds to the rate of NO production.

-

Essential Controls and Considerations

To ensure the validity of the experimental results, the following controls are crucial:

-

Negative Control: Cells not treated with the NO-inducing stimulus should be run in parallel to establish the basal fluorescence level.

-

Positive Control: Treatment of cells with a known NO donor (e.g., S-nitrosoglutathione, GSNO) can confirm that the probe is responsive in the experimental system.[13]

-

NO Synthase (NOS) Inhibition: Pre-treatment of cells with a NOS inhibitor (e.g., L-NAME) should attenuate the stimulus-induced fluorescence increase, confirming the signal is NO-dependent.[1]

-

Autofluorescence Control: Unstained cells should be imaged to assess the level of cellular autofluorescence at the chosen wavelengths.

-

Potential for Artifacts: It is important to be aware that changes in DAF fluorescence are not always exclusively indicative of NO production. Other factors, such as the presence of other DAF-reactive compounds or changes in NO oxidation state, can influence the signal.[5][14]

Conclusion

DAF-2T, through its formation from DAF-2, provides a highly sensitive and specific method for the detection of nitric oxide in biological systems. Its favorable photophysical properties and the availability of a cell-permeable precursor make it a powerful tool for researchers across various disciplines. By understanding the underlying chemical principles and adhering to rigorous experimental design, including appropriate controls, scientists can confidently employ DAF-2T to unravel the complex roles of nitric oxide in health and disease.

References

-

Goryo Chemical, Inc. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence. Available from: [Link]

-

Bioprocess Online. DAF-2, Fluorescent Indicator For Nitric Oxide. (1999-02-03). Available from: [Link]

-

Interchim. Nitric Oxide Synthase (NOS) Detection Reagent. Available from: [Link]

-

Planchet, E., et al. Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, Volume 57, Issue 3, February 2006, Pages 567–577. Available from: [Link]

-

Víteček, J., et al. Methods to Detect Nitric Oxide in Plants: Are DAFs Really Measuring NO?. Plants, Volume 10, Issue 1, January 2021, Page 113. Available from: [Link]

-

protocols.io. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles. (2021-11-15). Available from: [Link]

-

Vankayalpati, K., et al. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye. Nitric Oxide, Volume 25, Issue 2, 15 August 2011, Pages 211-218. Available from: [Link]

-

Kojima, H., et al. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, Volume 70, Issue 13, 1 July 1998, Pages 2446-2453. Available from: [Link]

-

MCE. DAF-2T (Diaminofluorescein 2T). Available from: [Link]

-

Goryo Chemical, Inc. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. Available from: [Link]

-

ResearchGate. (A) Transformation of non-fluorescent DAF-2 into fluorescent triazole... Available from: [Link]

-

Popova, A., et al. Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, Volume 23, Issue 3, 2 February 2022, Page 1689. Available from: [Link]

-

ResearchGate. Oxidative stress in glial cultures: Detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Available from: [Link]

-

ResearchGate. Effect of DHA and AA on the fluorescence response of DAF-2. DAF-2 (10...). Available from: [Link]

-

ResearchGate. In vivo NO fluorescence visualized by using DAF fluorescent dyes. (a)... Available from: [Link]

-

ResearchGate. Using diaminofluoresceins (DAFs) in nitric oxide research. Available from: [Link]

-

ResearchGate. (PDF) Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: A comparison using abiotic and biotic NO sources. Available from: [Link]

-

Roychowdhury, S., et al. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Glia, Volume 38, Issue 2, 15 April 2002, Pages 103-114. Available from: [Link]

Sources

- 1. DAF-2, Fluorescent Indicator For Nitric Oxide [bioprocessonline.com]

- 2. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. DAF-2T, Fluorescent reference material for DAF-2 (CAS 208850-35-5) | Abcam [abcam.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemodex.com [chemodex.com]

- 8. interchim.fr [interchim.fr]

- 9. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of DAF-2T Formation from DAF-2

This guide provides a comprehensive exploration of the chemical mechanism underpinning the conversion of 4,5-diaminofluorescein (DAF-2) to its highly fluorescent triazole derivative, DAF-2T. This reaction is the cornerstone of one of the most widely utilized methods for the detection and quantification of nitric oxide (NO) in biological and chemical systems. We will delve into the competing mechanistic pathways, reaction kinetics, and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the DAF-2 System

Nitric oxide (NO) is a transient, highly reactive free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune response. Its fleeting nature makes direct detection challenging. The development of fluorescent probes, such as 4,5-diaminofluorescein (DAF-2), has revolutionized the study of NO. DAF-2 itself is weakly fluorescent, but upon reaction with NO, it undergoes a transformation to form 1H-[1][2]triazolo[4,5-b]fluorescein (DAF-2T), a compound that exhibits intense and stable green fluorescence.[3][4] Understanding the precise mechanism of this transformation is paramount for the accurate interpretation of experimental data and the design of robust assays.

For intracellular applications, the cell-permeable analogue, DAF-2 diacetate (DAF-2 DA), is commonly employed. Once inside the cell, ubiquitous cytosolic esterases hydrolyze the diacetate groups, releasing the membrane-impermeable DAF-2 and effectively trapping the probe at the site of NO production.[2][5][6]

The Core Reaction: From Diamine to Triazole

The fundamental chemical event is the conversion of the ortho-phenylenediamine moiety of DAF-2 into a stable triazole ring structure. This reaction requires the presence of nitric oxide and, typically, molecular oxygen. The resulting product, DAF-2T, possesses a significantly more rigid, planar structure, which is responsible for its dramatic increase in fluorescence quantum yield.

Caption: Competing pathways for DAF-2T formation.

Reaction Kinetics and Spectroscopic Properties

Kinetic studies are crucial for understanding the efficiency of DAF-2 as an NO trap. Competition kinetics experiments have determined the second-order rate constant for the reaction, providing a quantitative measure of its speed.

| Parameter | Value | Source |

| Reaction | DAF-2 + NO → DAF-2T | |

| Second-Order Rate Constant (k₂) | (6.28 ± 0.45) × 10⁶ M⁻¹s⁻¹ | [1][7] |

| DAF-2T Excitation Max (λex) | ~495 nm | [5] |

| DAF-2T Emission Max (λem) | ~515 nm | [5] |

| Optimal pH Range | > 7.0 | [5] |

The rate constant indicates a very rapid reaction, making DAF-2 a highly efficient scavenger for NO. The fluorescence properties are compatible with standard fluorescein (FITC) filter sets on most fluorescence microscopes and plate readers.

Experimental Protocol: In Vitro NO Detection

This protocol provides a generalized workflow for detecting NO from a chemical donor in vitro using DAF-2.

Reagents and Preparation

-

DAF-2 Stock Solution: Prepare a 5 mM stock solution of DAF-2 in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

Reaction Buffer: A phosphate or HEPES buffer (e.g., 100 mM potassium phosphate) at pH 7.4 is recommended. The buffer should be prepared fresh and saturated with air.

-

NO Donor: Prepare a stock solution of an NO donor (e.g., SNAP, SIN-1, or DEA/NO) according to the manufacturer's instructions.

-

DAF-2T Standard (Optional): A pure DAF-2T standard can be used to generate a calibration curve for absolute quantification. [8]

Step-by-Step Methodology

-

Prepare Working Solution: Dilute the DAF-2 stock solution in the reaction buffer to a final concentration of 5-10 µM. Protect this solution from light.

-

Aliquot: Add the DAF-2 working solution to the wells of a microplate or cuvettes.

-

Initiate Reaction: Add the NO donor to the DAF-2 solution to initiate the reaction. Include a negative control (DAF-2 solution with vehicle but no NO donor).

-

Incubate: Incubate the reaction at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes), protected from light.

-

Measure Fluorescence: Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope with excitation at ~495 nm and emission detection at ~515 nm.

-

Analyze Data: Subtract the background fluorescence of the negative control from the experimental samples. Plot fluorescence intensity over time or against varying concentrations of the NO donor.

Caption: Cellular uptake and activation of DAF-2 DA.

Once inside, cytosolic esterases cleave the acetate groups, regenerating the polar, membrane-impermeable DAF-2. T[2][5]his enzymatic activation serves two purposes: it traps the probe inside the cell and makes it available to react with locally produced NO via the mechanisms described in Section 3.

Considerations for Specificity and Interpretation

While DAF-2 is a powerful tool, it is essential to be aware of potential limitations. The reaction is pH-sensitive and works optimally at physiological or slightly alkaline pH. F[5]urthermore, while some studies assert that DAF-2 does not react with other reactive oxygen species (ROS) like superoxide or hydrogen peroxide to form fluorescent products, [9]other reports suggest potential interferences from species like peroxynitrite or ascorbic acid, which could lead to artifacts. T[10]herefore, the use of appropriate controls, such as NO scavengers (e.g., cPTIO) or NOS inhibitors (e.g., L-NAME), is critical to confirm that the observed fluorescence signal is indeed derived from NO.

Conclusion

The conversion of DAF-2 to DAF-2T is a rapid and sensitive chemical reaction that has become a cornerstone of nitric oxide research. The mechanism is more complex than a simple reaction with an NO oxidation product, involving a dual pathway of N₂O₃-mediated and direct oxidative nitrosylation. A thorough understanding of this chemistry, combined with carefully designed experiments and appropriate controls, enables researchers to harness the power of the DAF-2 system for the reliable detection and imaging of NO in a multitude of scientific applications.

References

-

Olasehinde, E. F., Ogunsuyi, H. O., Abata, E. O., & Sakugawa, H. (2012). Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution. Natural Science, 10(11), 129-136. [Link]

-

Interchim. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Product Information Sheet. [Link]

-

Olasehinde, E. F., et al. (2012). Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution. ResearchGate. [Link]

-

Planchet, E., et al. (2005). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 56(420), 3097-3107. [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. [Link]

-

ResearchGate. (n.d.). (A) Transformation of non-fluorescent DAF-2 into fluorescent triazole DAF-2T in the presence of NO radical. [Link]

-

ResearchGate. (n.d.). Fluorescence development after addition of DAF-2 to tobacco suspension...[Link]

-

ResearchGate. (n.d.). Structures of DAF-2 and DAF-2T. [Link]

-

ResearchGate. (n.d.). (a) Schematic representation of the conversion of non-fluorescent DAF-2...[Link]

Sources

- 1. Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution [repository.elizadeuniversity.edu.ng]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. DAF-2 | AAT Bioquest [aatbio.com]

- 5. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. chemodex.com [chemodex.com]

- 9. repository.elizadeuniversity.edu.ng [repository.elizadeuniversity.edu.ng]

- 10. academic.oup.com [academic.oup.com]

A Researcher's Guide to Nitric Oxide Detection: The Conversion of DAF-2 Diacetate to DAF-2T

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Nitric Oxide and the Need for Precise Detection

Nitric Oxide (NO), a simple diatomic molecule, plays a remarkably complex and critical role as a signaling molecule in a vast array of physiological and pathological processes. Its functions range from regulating vasodilation and neurotransmission to mediating immune responses.[1] Given its broad impact, the accurate detection and quantification of NO in biological systems are paramount for advancing biomedical research and the development of novel therapeutics. This guide provides a comprehensive technical overview of one of the most widely used fluorescent probes for intracellular NO detection, 4,5-diaminofluorescein diacetate (DAF-2 diacetate), focusing on its conversion to the highly fluorescent product, 4,5-diaminofluorescein-2-triazole (DAF-2T).

The Chemical Journey: From a Non-Fluorescent Probe to a Bright Signal

The detection of nitric oxide using DAF-2 diacetate is a multi-step process that ingeniously leverages cellular machinery and the inherent reactivity of NO. The probe is designed to be cell-permeable and non-fluorescent in its initial state, ensuring a low background signal.

Step 1: Cellular Uptake and Enzymatic Activation

DAF-2 diacetate is a lipophilic molecule, allowing it to readily diffuse across the plasma membrane into the cell's interior.[1][2][3] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the DAF-2 diacetate molecule.[1][2][3][4][5][6] This enzymatic hydrolysis yields 4,5-diaminofluorescein (DAF-2), a more polar and less cell-permeable molecule.[2][7][8] This "trapping" mechanism ensures that the probe accumulates within the cell, making it available to react with locally produced NO. While direct measurement of the intracellular conversion kinetics is challenging, preliminary studies using brain tissue homogenates suggest that this conversion can occur within 10 minutes.[9]

Step 2: The Reaction with Nitric Oxide's Reactive Intermediate

DAF-2 itself is only weakly fluorescent. The key to its function lies in its reaction with a specific reactive nitrogen species derived from NO. In the presence of oxygen, nitric oxide is oxidized to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[10][11] It is this N₂O₃ that reacts with the vicinal diamino groups of the DAF-2 molecule.[10][11] This reaction, a nitrosation, results in the formation of a stable and highly fluorescent triazole derivative, DAF-2T.[1][3][10] The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide.[1]

Experimental Protocol: A Step-by-Step Guide for NO Detection

This protocol provides a general framework for using DAF-2 diacetate to measure intracellular nitric oxide in cultured cells. Optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation

-

DAF-2 Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-2 diacetate in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light and moisture.[1] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

DAF-2 Diacetate Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS).[1] A starting concentration of 5 µM is often recommended.[1][12] It is advisable to avoid buffers containing serum or phenol red as they may interfere with the assay.[1]

Cell Staining Procedure

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).

-

Loading: Remove the culture medium and wash the cells once with warm PBS.

-

Incubation: Add the freshly prepared DAF-2 diacetate working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1] The optimal incubation time may vary depending on the cell type.[1]

-

Washing and De-esterification: After incubation, remove the loading solution and wash the cells twice with warm HBSS or serum-free medium to remove any excess probe.[1]

-

De-esterification: Add fresh warm buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C.[1] This step allows for the complete de-esterification of the intracellular DAF-2 diacetate to DAF-2.[1]

Experimental Treatments and Controls

-

Stimulation: After the de-esterification step, cells can be treated with stimuli to induce NO production.

-

Positive Control: To confirm the responsiveness of the dye, treat a subset of cells with a known NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP).[1][12][13]

-

Negative Control: To verify that the observed fluorescence is due to NO synthase (NOS) activity, pre-incubate cells with a NOS inhibitor, such as L-NAME, before stimulation.[1][12]

Fluorescence Imaging and Data Acquisition

Image the cells using a fluorescence microscope, plate reader, or flow cytometer equipped with a filter set appropriate for fluorescein.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~495[1][5][9][13][14][15] |

| Emission Maximum | ~515[1][5][9][13][14][15] |

Note: While the peak excitation and emission are around 495/515 nm, filter sets for FITC (fluorescein isothiocyanate) are commonly used.[2][16] Some sources also report slightly different wavelengths, such as 485 nm for excitation and 538 nm for emission.[7][17]

Scientific Integrity: Considerations and Limitations

While DAF-2 diacetate is a powerful tool, it is essential to be aware of its limitations to ensure accurate data interpretation.

-

Specificity: DAF-2 reacts with the nitrosating agent N₂O₃, not directly with NO.[10] Therefore, its fluorescence is dependent on the presence of oxygen. The probe's specificity for NO has been questioned, as other reactive species and cellular conditions can potentially lead to fluorescence.[13][18] For instance, DAF-2 can react with ascorbic acid and dehydroascorbic acid, producing fluorescent compounds.[11]

-

pH Sensitivity: The fluorescence of DAF-2T can be influenced by pH.[19] It is crucial to maintain a stable physiological pH during experiments.

-

Autofluorescence and Autoxidation: DAF-2 itself has some basal fluorescence, which should be considered, especially when detecting low levels of NO.[8][20] Spontaneous conversion of DAF-2 to the fluorescent DAF-2T under certain storage and assay conditions has been reported, necessitating careful controls.[11][21]

-

Photostability: While improved in newer generations of probes like DAF-FM, photobleaching can be a concern during prolonged imaging sessions.[19]

Conclusion: A Versatile Tool for Nitric Oxide Research

DAF-2 diacetate remains a cornerstone for the detection of intracellular nitric oxide. Its ability to passively enter cells and become activated by endogenous enzymes provides a robust method for visualizing NO production in real-time. By understanding the underlying chemical principles of its conversion to the fluorescent DAF-2T, adhering to rigorous experimental protocols, and acknowledging its limitations, researchers can confidently employ this probe to unravel the intricate roles of nitric oxide in health and disease.

References

-

ResearchGate. (2014, April 16). Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2? ResearchGate. [Link]

-

Protocols.io. (2021, November 15). Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles. protocols.io. [Link]

-

Olasehinde, E. F., Ogunsuyi, H. O., Abata, O. E., & Sakugawa, H. (2012). Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution. Natural Sciences, 10(11), 129-136. [Link]

-

Planchet, E., & Kaiser, W. M. (2006). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of experimental botany, 57(13), 3233–3243. [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. Goryo Chemical, Inc. [Link]

-

Interchim. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Interchim. [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence. Goryo Chemical, Inc. [Link]

-

Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical chemistry, 70(13), 2446–2453. [Link]

-

ResearchGate. (n.d.). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. ResearchGate. [Link]

-

He, K., & Duan, D. (2011). Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American journal of physiology. Heart and circulatory physiology, 301(5), H2110–H2117. [Link]

-

ResearchGate. (n.d.). A: Spectra of DAF-2T obtained by excitating at different wavelength.... ResearchGate. [Link]

-

Foissner, I., Wendehenne, D., Langebartels, C., & Durner, J. (2012). DAF-fluorescence without NO: elicitor treated tobacco cells produce fluorescing DAF-derivatives not related to DAF-2 triazol. Nitric oxide : biology and chemistry, 27(2), 92–99. [Link]

-

Sugimoto, R., Asada, S., Takauji, R., & Ueyama, T. (2000). Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate. Histochemistry and cell biology, 114(1), 77–81. [Link]

-

ResearchGate. (n.d.). (a) Schematic representation of the conversion of non-fluorescent DAF-2.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Series of fluorescence emission spectra for DAF-2 obtained from eight.... ResearchGate. [Link]

-

Kelm, M., & Feelisch, M. (2012). A multi-level analytical approach for detection and visualization of intracellular NO production and nitrosation events using diaminofluoresceins. CentAUR - University of Reading. [Link]

-

ResearchGate. (n.d.). Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate. ResearchGate. [Link]

-

Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Free radical biology & medicine, 52(11-12), 2266–2275. [Link]

-

Goryo Chemical, Inc. (2017, May 22). Diaminofluorescein-2 diacetate (DAF-2 DA). Goryo Chemical, Inc. [Link]

-

U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

-

Yang, J., Chen, Y., Li, Y., Wu, Y., Liu, C., & He, L. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 209, 114533. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DAF-2 DA | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 15. DAF-2T, Fluorescent reference material for DAF-2 (CAS 208850-35-5) | Abcam [abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. caymanchem.com [caymanchem.com]

- 18. DAF-fluorescence without NO: elicitor treated tobacco cells produce fluorescing DAF-derivatives not related to DAF-2 triazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. DAF-2 | AAT Bioquest [aatbio.com]

- 21. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DAF-2T Fluorescence for Nitric Oxide Detection

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested understanding of the core characteristics of DAF-2T fluorescence. The focus is on leveraging this powerful tool for the accurate and reliable detection of nitric oxide (NO) in biological systems. We will move beyond simple protocols to explore the underlying mechanisms, critical experimental variables, and inherent limitations, ensuring the generation of robust and reproducible data.

The Foundational Chemistry: From Non-Fluorescent Precursor to NO-Specific Signal

The utility of DAF-2T as a nitric oxide probe begins with its cell-permeable precursor, 4,5-diaminofluorescein diacetate (DAF-2 DA).[1][2] This non-fluorescent molecule readily diffuses across the plasma membrane into the cell. Once in the cytoplasm, intracellular esterases hydrolyze the diacetate groups, yielding 4,5-diaminofluorescein (DAF-2).[1][2][3] This cleavage traps the molecule within the cell as DAF-2 is membrane-impermeant.[4][5]

The crucial detection step does not involve a direct reaction with nitric oxide itself. Instead, the non-fluorescent DAF-2 reacts with dinitrogen trioxide (N₂O₃), an oxidative product formed from the reaction of NO with oxygen.[6][7][8] This reaction, a nitrosation of the vicinal amino groups on the DAF-2 molecule, forms a stable and highly fluorescent triazole derivative, DAF-2T.[1][3][6] The resulting fluorescence intensity is directly proportional to the concentration of N₂O₃, and by extension, the rate of NO production in an aerobic environment.

Figure 1. Intracellular activation and reaction mechanism of DAF-2 DA.

Spectral and Photophysical Characteristics

Optimal experimental design hinges on a clear understanding of the probe's spectral properties. The fluorescent product, DAF-2T, exhibits excitation and emission profiles compatible with standard fluorescence microscopy and fluorometry instrumentation.

| Property | Value | Source |

| Excitation Maximum (λex) | ~495 nm | [2] |

| Emission Maximum (λem) | ~515 nm | [2] |

| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.92 | [2] |

| Detection Limit | ~2-5 nM NO | [6][9] |

Table 1. Key Spectroscopic and Performance Properties of DAF-2T.

The excitation and emission maxima of approximately 495 nm and 515 nm, respectively, make DAF-2T ideally suited for use with standard fluorescein (FITC) filter sets.[6][9] The high extinction coefficient and quantum yield are indicative of a bright fluorophore, which contributes to its excellent detection sensitivity for nanomolar concentrations of NO.[2][9]

A Validated Protocol for Intracellular NO Detection

This protocol provides a robust workflow for measuring relative changes in intracellular NO production in cultured cells. The inclusion of appropriate controls is essential for data validation and interpretation.

Core Principle: This workflow is designed to minimize background fluorescence and ensure that the measured signal is directly attributable to stimulated NO production. Washing steps are critical to remove extracellular probe, and the use of a known NO scavenger serves as a crucial negative control to validate the specificity of the signal.

Materials:

-

DAF-2 DA (5 mM stock solution in anhydrous DMSO)

-

Cultured cells (adherent or suspension)

-

Phenol red-free cell culture medium or balanced salt solution (e.g., HBSS)

-

Agonist/stimulant of NO production (e.g., acetylcholine, bradykinin) or an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) for a positive control.

-

NO scavenger (e.g., cPTIO) for a negative control.

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer with FITC-compatible filters.

Experimental Workflow:

-

Cell Preparation: Seed cells to achieve 70-80% confluency on the day of the experiment. For suspension cells, adjust to the desired concentration.

-

Reagent Preparation: Prepare a fresh working solution of DAF-2 DA by diluting the DMSO stock into phenol red-free medium or buffer to a final concentration of 5-10 µM. Protect this solution from light at all times.[2]

-

Cell Loading: Remove the culture medium. Wash cells once with the warmed (37°C) buffer. Add the DAF-2 DA working solution and incubate for 30-60 minutes at 37°C in the dark.[10] The exact time and concentration should be optimized for the specific cell type to ensure adequate loading without cytotoxicity.

-

Washing: Gently wash the cells twice with fresh, warmed buffer to remove any extracellular DAF-2 DA. This step is critical to reduce background fluorescence.

-

Baseline Measurement: Add fresh buffer to the cells. Measure the baseline fluorescence (F₀). This accounts for any residual autofluorescence and basal NO production.

-

Stimulation & Controls:

-

Test Wells: Add the NO-stimulating agonist to the test wells.

-

Negative Control: In separate wells, pre-incubate with an NO scavenger (e.g., 200 µM cPTIO) for 15-20 minutes before adding the agonist.

-

Vehicle Control: Add the vehicle used to dissolve the agonist.

-

-

Kinetic Measurement: Immediately begin measuring fluorescence intensity (F) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at Ex/Em = 495/515 nm.

-

Data Analysis: Report the change in fluorescence as a fold-increase over baseline (F/F₀).

Figure 2. Validated experimental workflow for DAF-2T fluorescence measurement.

Scientific Integrity: Navigating the Limitations and Pitfalls

Trustworthy data can only be generated by acknowledging the inherent limitations of the tool. DAF-2T is an excellent probe, but it is not without its challenges.

-

Indirect Detection: As previously stated, DAF-2 detects N₂O₃, not NO directly.[7][11] This means the signal is dependent on both the concentration of NO and the local concentration of oxygen. This is a critical consideration in experiments involving hypoxia or varying redox states.[7]

-

pH Sensitivity: The fluorescence of DAF-2T is sensitive to pH, with signal decreasing in acidic environments.[5] Experiments must be conducted in well-buffered solutions to prevent pH fluctuations from creating artifacts.

-

Photostability: Like most fluorescein derivatives, DAF-2T is susceptible to photobleaching.[12] During microscopy, it is imperative to minimize light exposure by using the lowest possible laser intensity and limiting acquisition time.

-

Potential for Artifacts: Several studies have reported that other biological molecules, such as dehydroascorbic acid and peroxynitrite, can react with DAF-2 to generate a fluorescent product.[7][11][12] The use of specific NO scavengers and inhibitors of NO synthase (NOS) is therefore non-negotiable for validating the signal's specificity.

-

Not for Absolute Quantification: DAF-2T is not a ratiometric probe, and its signal can be influenced by variations in dye loading efficiency and cell volume.[13] Therefore, it is best employed for the semi-quantitative assessment of relative changes in NO production between experimental groups, rather than for determining absolute molar concentrations.[13]

By rigorously controlling these variables and incorporating the appropriate validation steps, researchers can confidently utilize DAF-2T to gain valuable insights into the complex world of nitric oxide signaling.

References

-

Uhlenhut, K., & Högger, P. (2002). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. Methods in Molecular Biology, 191, 211-219. Retrieved from [Link]

-

Gupta, K. J., & Igamberdiev, A. U. (2011). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany, 62(3), 825-835. Retrieved from [Link]

-

Planchet, E., & Kaiser, W. M. (2006). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 57(3), 577-587. Retrieved from [Link]

-

Bouchard, J. N., & Yamasaki, H. (2021). Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles. protocols.io. Retrieved from [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence. Retrieved from [Link]

-

Interchim. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Retrieved from [Link]

-

Goryo Chemical, Inc. (n.d.). DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. Retrieved from [Link]

-

Balcerczyk, A., & El-Saidi, M. (2022). Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, 23(3), 1775. Retrieved from [Link]

-

ResearchGate. (n.d.). A: Spectra of DAF-2T obtained by excitating at different wavelength... Retrieved from [Link]

-

Uhlenhut, K., & Högger, P. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Free Radical Biology and Medicine, 52(11-12), 2266-2275. Retrieved from [Link]

-

ResearchGate. (n.d.). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Retrieved from [Link]

-

Liu, X., et al. (2011). Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American Journal of Physiology-Heart and Circulatory Physiology, 300(4), H1423-H1430. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: A comparison using abiotic and biotic NO sources. Retrieved from [Link]

-

Sam, G., et al. (2012). Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye. Nitric Oxide, 26(4), 237-243. Retrieved from [Link]

-

Roychowdhury, S., et al. (2002). Oxidative stress in glial cultures: Detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Glia, 38(2), 103-114. Retrieved from [Link]

-

ResearchGate. (n.d.). c Signal intensities of DAF-2T produced by the irradiation of 10 µM NO 2 -. Retrieved from [Link]

-

GeoMcNamara. (n.d.). Fluorophore Table. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 4. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DAF-2 | AAT Bioquest [aatbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DAF-2T Staining in Cultured Mammalian Cells

Introduction: The Elusive Messenger, Nitric Oxide

Nitric oxide (NO), a simple, diatomic molecule, has emerged from its origins as an environmental pollutant to be recognized as a critical signaling molecule in mammalian physiology and pathophysiology.[1] This gaseous free radical, with a short in vivo half-life of just a few seconds, readily diffuses across cell membranes, acting as a unique intracellular and intercellular messenger.[2] Its diverse roles include regulation of vascular tone, neurotransmission, immune responses, and apoptosis.[2] NO is synthesized endogenously by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2] The three main isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are expressed in a tissue-specific manner and are regulated differently, leading to varied physiological outcomes.[1] Given its transient nature and low physiological concentrations, the direct and real-time measurement of NO in living cells presents a significant technical challenge.

DAF-2T: A Fluorescent Beacon for Nitric Oxide Detection

To overcome the challenges of detecting this ephemeral molecule, a variety of fluorescent probes have been developed. Among the most widely used is 4,5-diaminofluorescein diacetate (DAF-2 DA).[3][4][5] DAF-2 DA itself is a non-fluorescent molecule that is cell-permeable. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the diacetate groups to yield 4,5-diaminofluorescein (DAF-2), a less membrane-permeable form that is effectively trapped within the cell.[3][4][5]

The detection principle of DAF-2 lies in its reaction with an oxidized form of NO, dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with molecular oxygen.[6][7] This reaction converts the non-fluorescent DAF-2 into a highly fluorescent triazole derivative, DAF-2T, which exhibits strong green fluorescence.[5][8][9][10] The fluorescence intensity of DAF-2T is directly proportional to the concentration of NO, allowing for the quantification and visualization of NO production in real-time.

Mechanism of DAF-2T Fluorescence

The conversion of DAF-2 to the fluorescent DAF-2T is a two-step process. First, NO autoxidizes in the presence of oxygen to form dinitrogen trioxide (N₂O₃). Subsequently, N₂O₃ nitrosates the aromatic vicinal diamines of DAF-2, leading to the formation of the fluorescent triazole, DAF-2T.

Caption: DAF-2 DA cellular uptake and conversion to fluorescent DAF-2T in the presence of nitric oxide.

Quantitative Parameters of DAF-2 and DAF-2T

| Parameter | DAF-2 | DAF-2T | Reference |